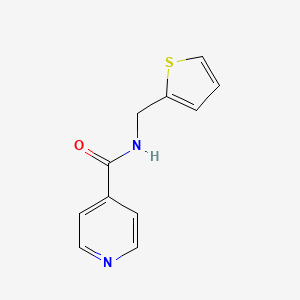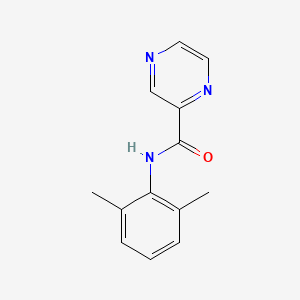
N-(2-thienylmethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-thienylmethyl)isonicotinamide, also known as TMIN, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TMIN belongs to the class of isonicotinamide derivatives, which are known for their diverse pharmacological activities. In
作用機序
The exact mechanism of action of N-(2-thienylmethyl)isonicotinamide is not fully understood. However, it has been suggested that N-(2-thienylmethyl)isonicotinamide exerts its pharmacological effects by modulating various signaling pathways and enzymes in the body. N-(2-thienylmethyl)isonicotinamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
N-(2-thienylmethyl)isonicotinamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-thienylmethyl)isonicotinamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(2-thienylmethyl)isonicotinamide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
実験室実験の利点と制限
N-(2-thienylmethyl)isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it an ideal compound for pharmacological studies. N-(2-thienylmethyl)isonicotinamide has also been found to exhibit low toxicity, making it a safe compound to work with. However, the limitations of N-(2-thienylmethyl)isonicotinamide include its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N-(2-thienylmethyl)isonicotinamide research. One potential direction is to explore the use of N-(2-thienylmethyl)isonicotinamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential of N-(2-thienylmethyl)isonicotinamide as a therapeutic agent for other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-thienylmethyl)isonicotinamide and to optimize its pharmacological properties.
Conclusion:
In conclusion, N-(2-thienylmethyl)isonicotinamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method is straightforward, and it has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective activities. N-(2-thienylmethyl)isonicotinamide has several advantages for lab experiments, including low toxicity and ease of synthesis. However, more research is needed to fully understand the mechanism of action of N-(2-thienylmethyl)isonicotinamide and to optimize its pharmacological properties.
合成法
N-(2-thienylmethyl)isonicotinamide can be synthesized by reacting 2-thienylmethanol with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction occurs through the formation of an amide bond, resulting in the formation of N-(2-thienylmethyl)isonicotinamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-thienylmethyl)isonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. N-(2-thienylmethyl)isonicotinamide has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-7H,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOVVQDVMDOEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5850794.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5850797.png)



![1-(4-fluorophenyl)ethanone [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5850832.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)
![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850845.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)
![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)